molecular formula C23H23ClN4O4S B14110321 ethyl 4-[3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperazine-1-carboxylate

ethyl 4-[3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperazine-1-carboxylate

Cat. No.: B14110321
M. Wt: 487.0 g/mol
InChI Key: LKISTNZRBOMCLH-UHFFFAOYSA-N
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Description

Ethyl 4-{3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carbonyl}piperazine-1-carboxylate is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by its unique structure, which includes a quinazoline core, a piperazine ring, and various functional groups such as a chlorophenyl group, a carbonyl group, and an ethyl ester. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carbonyl}piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized by the condensation of anthranilic acid with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 2-chlorobenzyl chloride and a suitable Lewis acid catalyst such as aluminum chloride.

    Formation of the Piperazine Ring: The piperazine ring can be formed by reacting ethylenediamine with a suitable dihaloalkane, followed by cyclization.

    Coupling of the Quinazoline and Piperazine Moieties: The quinazoline and piperazine moieties can be coupled using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

    Introduction of the Ethyl Ester Group: The ethyl ester group can be introduced by esterification of the carboxylic acid group with ethanol in the presence of a suitable acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of ethyl 4-{3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carbonyl}piperazine-1-carboxylate may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization strategies.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carbonyl}piperazine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, elevated temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous ether, room temperature.

    Substitution: Amines, thiols, polar aprotic solvents, elevated temperature.

    Hydrolysis: Hydrochloric acid, sodium hydroxide, water, reflux.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Substituted derivatives with amine or thiol groups.

    Hydrolysis: Carboxylic acids.

Scientific Research Applications

Ethyl 4-{3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carbonyl}piperazine-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 4-{3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: The compound can inhibit or activate specific enzymes involved in various biochemical pathways.

    Interacting with Receptors: The compound can bind to specific receptors on the surface of cells, modulating their activity and signaling pathways.

    Modulating Gene Expression: The compound can influence the expression of specific genes, leading to changes in cellular functions and processes.

Comparison with Similar Compounds

Ethyl 4-{3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carbonyl}piperazine-1-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-{3-[(2-fluorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carbonyl}piperazine-1-carboxylate: This compound has a fluorophenyl group instead of a chlorophenyl group, which may result in different chemical and biological properties.

    Ethyl 4-{3-[(2-bromophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carbonyl}piperazine-1-carboxylate: This compound has a bromophenyl group instead of a chlorophenyl group, which may affect its reactivity and interactions with biological targets.

    Ethyl 4-{3-[(2-methylphenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carbonyl}piperazine-1-carboxylate: This compound has a methylphenyl group instead of a chlorophenyl group, which may influence its chemical stability and biological activity.

The uniqueness of ethyl 4-{3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carbonyl}piperazine-1-carboxylate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that can be exploited for various scientific and industrial applications.

Properties

Molecular Formula

C23H23ClN4O4S

Molecular Weight

487.0 g/mol

IUPAC Name

ethyl 4-[3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperazine-1-carboxylate

InChI

InChI=1S/C23H23ClN4O4S/c1-2-32-23(31)27-11-9-26(10-12-27)20(29)15-7-8-17-19(13-15)25-22(33)28(21(17)30)14-16-5-3-4-6-18(16)24/h3-8,13H,2,9-12,14H2,1H3,(H,25,33)

InChI Key

LKISTNZRBOMCLH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=CC=C4Cl

Origin of Product

United States

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